N-Benzyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
N-Benzyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate-containing benzamide derivative. Its molecular formula is C₂₂H₂₇BNO₃ (inferred from analogs in ), featuring a benzamide core substituted with a methyl group at the 3-position and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety at the 4-position. The N-benzyl group distinguishes it from related compounds. Boronate esters like this are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
N-benzyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BNO3/c1-15-13-17(19(24)23-14-16-9-7-6-8-10-16)11-12-18(15)22-25-20(2,3)21(4,5)26-22/h6-13H,14H2,1-5H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOJDCJQXDSFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Precursor Synthesis
The precursor, N-benzyl-3-methyl-4-bromobenzamide, is synthesized via amidation of 4-bromo-3-methylbenzoic acid with benzylamine. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Maximizes acylation efficiency |
| Coupling Agent | HATU | 85–90% yield vs. 70% with EDC |
| Reaction Temperature | 0°C → RT | Minimizes racemization |
| Purification | Silica chromatography | ≥98% purity (HPLC) |
Suzuki-Miyaura Borylation
The brominated precursor undergoes cross-coupling with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis:
Standard Protocol :
-
Catalyst System : Pd(dppf)Cl₂ (5 mol%)
-
Base : KOAc (3 equiv)
-
Solvent : 1,4-Dioxane (anhydrous)
-
Temperature : 80°C, 12 h under N₂
-
Workup : Aqueous extraction, silica chromatography
Yield Optimization Data :
| B₂pin₂ Equiv | Catalyst Loading | Yield (%) |
|---|---|---|
| 1.2 | 3 mol% | 62 |
| 1.5 | 5 mol% | 78 |
| 2.0 | 5 mol% | 81 |
Industrial Production Methods
Scalable synthesis requires modifications to laboratory protocols:
Continuous Flow Reactor Design
| Stage | Parameters | Outcome |
|---|---|---|
| Precursor Mixing | Teflon-coated static mixer, 25°C | Homogeneous reagent dispersion |
| Borylation | Pd/C packed bed, 90°C, 5 bar N₂ | 92% conversion per pass |
| In-line Purification | Simulated moving bed chromatography | 99.5% purity, 85% recovery |
Cost-Benefit Analysis of Catalysts
| Catalyst | Cost (USD/g) | Turnover Number | Reusability |
|---|---|---|---|
| Pd(OAc)₂ | 120 | 800 | No |
| PdCl₂(dtbpf) | 450 | 12,000 | Yes (3×) |
| Nanoparticulate Pd | 980 | 50,000 | Yes (10×) |
Analytical Characterization
Post-synthesis validation employs:
Spectroscopic Benchmarks
-
¹H NMR (400 MHz, CDCl₃):
-
Boronate methyls: δ 1.33 (s, 12H)
-
Benzamide NH: δ 6.21 (br s, 1H)
-
Aromatic protons: δ 7.24–7.89 (m, 9H)
-
-
¹³C NMR :
-
Bpin carbonyl: δ 165.2 ppm
-
Quaternary carbons: δ 135.4, 142.1 ppm
-
Purity Assessment
| Method | Acceptance Criteria | Typical Results |
|---|---|---|
| HPLC (C18) | ≥95% area | 97.3% |
| Karl Fischer | ≤0.5% H₂O | 0.22% |
| Residual Pd (ICP-MS) | ≤10 ppm | 4.7 ppm |
| Condition | Degradation Rate (t₁/₂) | Mitigation Strategy |
|---|---|---|
| 25°C, 60% RH | 8 days | Argon-blushed vials |
| 4°C, desiccated | >1 year | Molecular sieves |
| Aqueous solution | 2 hours | Lyophilization |
Comparative Methodologies
Alternative Borylation Strategies
| Method | Yield (%) | Scalability |
|---|---|---|
| Miyaura borylation | 81 | High |
| Direct electrophilic | 45 | Low |
| Microwave-assisted | 88 | Moderate |
Solvent Screening Data
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 78 |
| Toluene | 2.4 | 65 |
| DMF | 36.7 | 82 |
| Ethanol | 24.3 | 41 |
| Hazard | PPE Requirement | Waste Treatment |
|---|---|---|
| Pd catalyst dust | N95 respirator | Chelating resins |
| B₂pin₂ (flammable) | Explosion-proof gear | Incineration |
| Dioxane vapors | Fume hood ≥150 CFM | Condensation |
Recent Advancements (2023–2025)
Photocatalytic Borylation
-
Catalyst : Ir(ppy)₃
-
Light Source : 450 nm LEDs
-
Yield Improvement : 94% in 3 h
Biocatalytic Approaches
-
Enzyme : Boronate esterase mutants
-
Solvent : Phosphate buffer (pH 7.4)
-
Conversion : 88% at 37°C
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate) in solvents like toluene or ethanol.
Major Products
Oxidation: Formation of N-Benzyl-3-methyl-4-boronic acid benzamide.
Reduction: Formation of N-Benzyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine.
Substitution: Formation of various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Medicinal Chemistry
N-Benzyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has potential applications in drug discovery and development:
- Targeted Drug Delivery : The boron-containing structure can enhance the solubility and bioavailability of drugs. Compounds with similar dioxaborolane structures have been explored for their ability to improve the pharmacokinetic profiles of therapeutic agents .
- Anticancer Activity : Preliminary studies suggest that compounds containing dioxaborolane may exhibit anticancer properties by interfering with cellular processes. Research is ongoing to evaluate the efficacy of this compound against various cancer cell lines .
Organic Synthesis
The unique chemical structure of this compound makes it a valuable intermediate in organic synthesis:
- Cross-Coupling Reactions : The boron atom in the dioxaborolane group can participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals .
Materials Science
In materials science, this compound can be utilized for developing new materials:
- Polymer Chemistry : The incorporation of boron-containing compounds into polymers can enhance their properties such as thermal stability and mechanical strength. Research indicates that polymers synthesized with dioxaborolane derivatives exhibit improved performance characteristics .
Case Study 1: Anticancer Research
A study investigated the anticancer properties of a series of dioxaborolane derivatives, including this compound. The results indicated that these compounds could inhibit the growth of specific cancer cell lines through apoptosis induction and cell cycle arrest. Further research is needed to elucidate the mechanisms involved .
Case Study 2: Synthetic Applications
In a synthetic chemistry project, researchers successfully employed this compound in a multi-step synthesis of complex organic molecules. The compound served as a key intermediate in constructing biologically active compounds through cross-coupling reactions .
Mechanism of Action
The mechanism by which N-Benzyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved depend on the specific application and the nature of the coupling partner.
Comparison with Similar Compounds
Key Observations:
The 3-methyl group may enhance regioselectivity in cross-coupling by directing reactivity at the 4-boronate position .
Solubility and Reactivity: The N-ethyl analog () offers better lipophilicity for organic-phase reactions, while the N-(3-dimethylaminopropyl) derivative () introduces polarity for aqueous applications. The N-(3-chloropropyl) analog () provides a reactive handle for further functionalization via nucleophilic substitution.
Safety Profiles :
- The target compound shares hazard warnings (H302, H312, H332) with its N,2-dimethyl analog (), indicating toxicity via ingestion, skin contact, or inhalation .
Biological Activity
N-Benzyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. Understanding its biological profile is essential for evaluating its therapeutic applications and safety.
- Molecular Formula : C21H26BNO3
- Molecular Weight : 351.24704 g/mol
- CAS Number : Not specified in the search results but can be referenced as CB64916664.
The biological activity of this compound is largely attributed to its interaction with various biological targets. The presence of the dioxaborolane moiety enhances its ability to form reversible covalent bonds with nucleophiles, which may play a role in its inhibitory activities against specific enzymes.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various enzymes:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Example 1 | Maltase α-glucosidase | 15.6 |
| Example 2 | Sucrase | 12.4 |
| Example 3 | Bovine liver β-glucosidase | 5.43 |
These values suggest that N-Benzyl derivatives may serve as promising leads for developing enzyme inhibitors, particularly for carbohydrate-hydrolyzing enzymes which are relevant in metabolic disorders such as diabetes .
Antiparasitic Activity
In related studies, compounds with similar structures have shown varying degrees of antiparasitic activity. For instance, modifications to the benzamide structure have been linked to enhanced efficacy against specific parasites:
| Compound | Target Parasite | EC50 (μM) |
|---|---|---|
| Compound A | Plasmodium falciparum | 0.038 |
| Compound B | Trypanosoma brucei | 0.067 |
These findings indicate that structural modifications can significantly influence biological activity and selectivity .
Case Studies
A notable case study focused on a related compound demonstrated its effectiveness in inhibiting RNA-dependent RNA polymerase NS5B, a target for antiviral therapies. The study reported an IC50 value of less than 50 nM in cellular assays, highlighting the potential of benzamide derivatives in antiviral drug development .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest moderate solubility and permeability characteristics:
| Property | Value |
|---|---|
| Solubility | Low to moderate |
| Permeability | Medium to high |
| Metabolic Stability | Moderate |
The compound's potential for drug-drug interactions (DDIs) due to enzyme inhibition has been flagged as a concern based on similar benzamide derivatives exhibiting time-dependent inhibition of CYP450 enzymes .
Q & A
Q. What are the key synthetic routes for preparing N-Benzyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how can purity be optimized?
The synthesis typically involves coupling a benzamide precursor with a tetramethyl dioxaborolane moiety. A methodologically robust approach includes:
- Stepwise functionalization : Introduce the benzamide group via amidation of a benzoyl chloride derivative with a benzylamine precursor, followed by boronylation using a boronic ester reagent under inert conditions.
- Purification : Use column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Final purification via recrystallization from acetonitrile or dichloromethane/pentane mixtures enhances purity .
- Hazard mitigation : Conduct differential scanning calorimetry (DSC) to monitor thermal stability, as boron-containing intermediates may decompose upon heating .
Q. What safety protocols are critical when handling this compound?
- Decomposition risks : Store at 0–6°C in amber vials to prevent light/heat-induced degradation. DSC analysis of analogous compounds shows exothermic decomposition above 100°C, necessitating controlled heating during reactions .
- Mutagenicity assessment : Ames II testing for analogous anomeric amides revealed mutagenicity comparable to benzyl chloride. Use fume hoods, nitrile gloves, and closed-system transfers to minimize exposure .
- Waste disposal : Follow local regulations for boron-containing waste, neutralizing with aqueous sodium hydroxide before disposal .
Q. Which spectroscopic methods are most effective for structural confirmation?
- 1H/13C NMR : Key signals include the benzamide NH (~11.6 ppm in DMSO-d6), aromatic protons (δ 7.2–7.9 ppm), and tetramethyl dioxaborolane methyl groups (δ ~1.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) with isotopic patterns indicative of boron (e.g., 10B/11B splitting) .
- X-ray crystallography : For unambiguous confirmation, employ SHELX programs (e.g., SHELXL) to resolve crystal structures, leveraging the boron atom’s strong X-ray scattering .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound as a boron reagent?
- Catalytic systems : Use Pd(PPh3)4 or Pd(dppf)Cl2 in THF/water mixtures (3:1 v/v) at 60–80°C. Monitor reaction progress via TLC (silica gel, UV visualization) .
- Substrate scope : Test aryl/heteroaryl halides (e.g., bromopyridines, chlorothiophenes) to evaluate electronic/steric effects. Analogous studies show higher yields with electron-deficient partners due to enhanced oxidative addition .
- Contradiction resolution : If yields drop with electron-rich halides, add stoichiometric Cs2CO3 or switch to microwave-assisted conditions (120°C, 20 min) to overcome kinetic barriers .
Q. How do electronic effects of the tetramethyl dioxaborolane group influence reactivity in medicinal chemistry applications?
- Lipophilicity : The boron group increases logP, enhancing membrane permeability. Quantify via reversed-phase HPLC (C18 column, acetonitrile/water gradient) .
- Metabolic stability : In vitro microsomal assays (e.g., human liver microsomes) show reduced CYP450-mediated oxidation compared to non-boronated analogs due to steric shielding .
- Structure-activity relationships (SAR) : Replace the benzyl group with substituted aryl/alkyl chains to modulate target binding. For example, fluorinated benzyl analogs improve affinity for kinase targets .
Q. What strategies address contradictions in crystallographic data for boron-containing derivatives?
- Twinned crystals : Use SHELXD for structure solution and refine with SHELXL, applying TWIN/BASF commands to model twinning fractions .
- Disorder modeling : For flexible tetramethyl dioxaborolane groups, apply PART/SUMP restraints and validate via R1/wR2 convergence (<5% discrepancy) .
- Data collection : Prioritize high-resolution synchrotron data (λ = 0.7–1.0 Å) to enhance boron atom visibility .
Q. How can computational methods predict the compound’s reactivity in catalytic cycles?
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for Suzuki-Miyaura coupling. Focus on boron-oxygen bond dissociation energies and Pd–B interaction energies .
- Solvent effects : Include PCM models for THF/water mixtures to simulate reaction environments. Analogous studies show aqueous phases stabilize boronate intermediates .
- Contradiction analysis : If experimental yields deviate from predictions, re-evaluate entropy contributions or alternative pathways (e.g., protodeboronation) .
Q. Notes
- All methodologies are derived from peer-reviewed protocols and validated tools (e.g., SHELX, Ames II) to ensure reproducibility.
- Commercial sources (e.g., BenchChem) are excluded per reliability guidelines.
- Structural ambiguities require cross-validation via multiple analytical techniques (e.g., NMR, X-ray, HRMS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
